Cyanidin 3-rutinoside can be extracted from several natural sources, particularly from fruits such as blackcurrants, cherries, and certain flowers. It is commonly isolated using various extraction methods, including ultrasound-assisted extraction and high-performance liquid chromatography (HPLC) techniques, which help ensure the purity and concentration of the compound .
Chemically, cyanidin 3-rutinoside is classified as a glycosylated anthocyanin. Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(β-D-rutinosyloxy)-2,4-chromenium-5-ol. The compound consists of a cyanidin aglycone moiety linked to a rutinoside sugar unit, making it a member of the flavonoid class.
Cyanidin 3-rutinoside can be synthesized through several methods. The most common approach involves extraction from natural sources. For instance, ultrasound-assisted extraction from litchi fruit pericarp has been optimized to yield high amounts of this compound under specific conditions—using 240 W ultrasonic power for approximately 34.5 minutes with a solvent mixture of 54.1% ethanol .
Technical Details:
The molecular formula of cyanidin 3-rutinoside is . Its structure consists of:
Cyanidin 3-rutinoside participates in various chemical reactions:
Technical Details:
Cyanidin 3-rutinoside exhibits several biological activities through distinct mechanisms:
Data:
Research has shown that cyanidin 3-rutinoside can significantly reduce postprandial hyperglycemia by inhibiting intestinal alpha-glucosidase activity .
Cyanidin 3-rutinoside appears as a deep red to purple powder or crystalline solid. Its solubility varies with pH; it is more soluble in acidic conditions.
Key chemical properties include:
Relevant Data:
Studies indicate that the extraction yield and stability can be influenced by factors such as temperature and solvent composition during extraction processes .
Cyanidin 3-rutinoside has several scientific uses:
Cyanidin 3-rutinoside (C3R), also known as keracyanin or antirrhinin, is an anthocyanin derivative classified within the flavonoid superfamily. Its chemical structure comprises the anthocyanidin cyanidin (aglycone) linked to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the C-3 position of the flavylium ring. The molecular formula is C₂₇H₃₁O₁₅⁺, with a molar mass of 595.52 g/mol for the cation [2] [6] [9]. This glycosylation profoundly enhances its water solubility and chemical stability compared to non-glycosylated anthocyanidins. Under acidic conditions (pH < 3), C3R exists as a red flavylium cation; it transitions to violet quinoidal bases at neutral pH (7–8) and degrades to chalcones at alkaline pH (>11) [2] [7].
Table 1: Structural Comparison of Key Anthocyanins
Compound | Aglycone | Glycoside | Glycosylation Position |
---|---|---|---|
Cyanidin 3-rutinoside | Cyanidin | Rutinose | C-3 |
Cyanidin 3-glucoside | Cyanidin | Glucose | C-3 |
Cyanidin 3-sambubioside | Cyanidin | Sambubiose | C-3 |
C3R is ubiquitously distributed in pigmented fruits and flowers, serving as a primary pigment source. Key dietary sources include:
Biosynthesis occurs via the plant phenylpropanoid pathway:
Table 2: Cyanidin 3-Rutinoside Content in Selected Plants
Plant Source | C3R Concentration | % Total Anthocyanins |
---|---|---|
Black Raspberry | 0.5–1.2 mg/g FW | 24–40% |
Andean Blackberry | 0.3–0.8 mg/g FW | 20–35% |
Blackcurrant | 0.4–1.0 mg/g FW | 15–30% |
Açai Berry | 0.2–0.6 mg/g FW | 25–35% |
C3R fulfills dual physiological and ecological functions in plants:
In ecological interactions, C3R’s color polymorphism influences plant-pollinator coevolution. For example, mutations altering C3R concentration in Antirrhinum flowers shift pollinator preferences from bees to butterflies, driving reproductive isolation [2].
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